molecular formula C15H13ClN2OS B2649787 1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea CAS No. 133476-67-2

1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea

Cat. No.: B2649787
CAS No.: 133476-67-2
M. Wt: 304.79
InChI Key: LRPUZJLRGKBDFF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea is a compound belonging to the thiourea family, characterized by the presence of a thiocarbonyl group (C=S) bonded to nitrogen atoms

Scientific Research Applications

1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and coordination complexes.

    Biology: Exhibits biological activities such as antimicrobial, antifungal, and antitumor properties.

    Medicine: Potential use in the development of pharmaceuticals due to its biological activities.

    Industry: Utilized in the production of polymers, adhesives, and as a catalyst in organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea typically involves the reaction of 4-chlorophenyl isothiocyanate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thioureas.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and proteins, inhibiting their activity and leading to various biological effects.

    Pathways Involved: It affects cellular pathways related to oxidative stress, apoptosis, and signal transduction, contributing to its antimicrobial and antitumor activities.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea can be compared with other thiourea derivatives:

    Similar Compounds: 1-(4-Chlorophenyl)-3-(4-methylphenyl)thiourea, 1-(4-Chlorophenyl)-3-(4-methylbenzyl)thiourea.

    Uniqueness: The presence of both 4-chlorophenyl and 4-methylbenzoyl groups in the compound imparts unique chemical and biological properties, making it distinct from other thiourea derivatives.

Properties

IUPAC Name

N-[(4-chlorophenyl)carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c1-10-2-4-11(5-3-10)14(19)18-15(20)17-13-8-6-12(16)7-9-13/h2-9H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPUZJLRGKBDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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